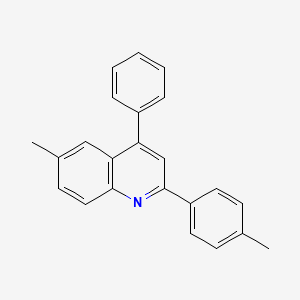

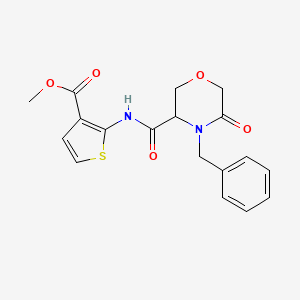

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, the preparation method of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid involves reacting 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The method is noted for its mild reaction conditions, simple operation, and suitability for both laboratory synthesis and large-scale industrial production .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(4-methylphenyl)-4-phenylquinoline” can be represented by the linear formula C24H19NO2 . The molecular weight is 353.425 .科学的研究の応用

Synthesis and Chemical Properties

Quinoline derivatives, such as 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, are often synthesized through various chemical reactions and serve as intermediates or key components in the synthesis of more complex molecules. For example, the study by Al-Issa (2012) discusses the synthesis of pyridine and fused pyridine derivatives, showcasing the versatility of quinoline compounds in organic synthesis. The reaction of specific precursors can afford isoquinoline derivatives, demonstrating the potential of quinoline derivatives in the construction of complex organic frameworks S. A. Al-Issa, Molecules, 2012.

Biological Applications

Quinoline derivatives have shown significant biological activities, including their role as tubulin polymerization inhibitors, which is crucial in cancer research. For instance, Gastpar et al. (1998) identified methoxy-substituted 3-formyl-2-phenylindoles, related to quinoline structures, that inhibit tubulin polymerization, a key process in cell division, highlighting their potential as anticancer agents R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, Journal of medicinal chemistry, 1998.

Material Science and Photophysics

In the field of materials science, quinoline derivatives have been used to develop new polymers with specific optical properties. Jenekhe et al. (2001) synthesized donor−acceptor conjugated copolymers incorporating quinoline units, which exhibit significant intramolecular charge transfer and solvatochromism, making them interesting materials for optoelectronic applications S. Jenekhe, Liangde Lu, Maksudul M. Alam, Macromolecules, 2001.

Sensing and Detection

Quinoline derivatives are also utilized in the development of sensors for various applications. Sun et al. (2018) constructed a two-photon fluorescent probe based on a quinoline derivative for detecting dithiothreitol (DTT), demonstrating the utility of quinoline structures in sensitive and selective chemical sensing Tong-Yan Sun, Lili Xia, Jinxin Huang, Yueqing Gu, Peng Wang, Talanta, 2018.

作用機序

Mode of Action

The exact mode of action of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline are not well-studied. These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to understand the pharmacokinetics of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline interacts with its targets and exerts its effects. Specific information about how these factors influence this compound is currently lacking .

特性

IUPAC Name |

6-methyl-2-(4-methylphenyl)-4-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N/c1-16-8-11-19(12-9-16)23-15-20(18-6-4-3-5-7-18)21-14-17(2)10-13-22(21)24-23/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEWVPHFHAJXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

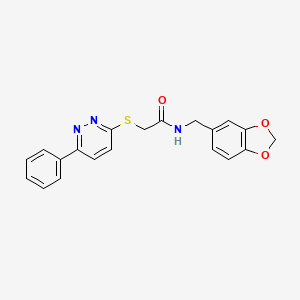

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2915519.png)

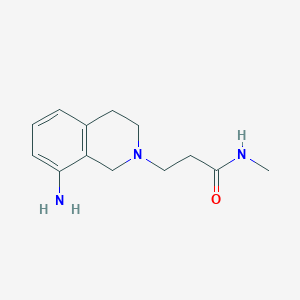

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)

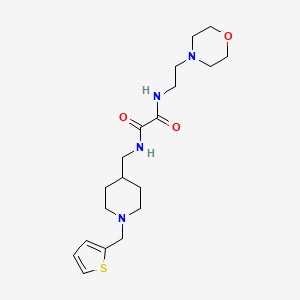

![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)